molecular formula C11H15BrO2 B8361881 3-(Bromoacetyl)-5-t-butyl-2-methyl-furan

3-(Bromoacetyl)-5-t-butyl-2-methyl-furan

Cat. No.: B8361881
M. Wt: 259.14 g/mol
InChI Key: WTTMNBYKCGRLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromoacetyl)-5-t-butyl-2-methyl-furan is a furan derivative characterized by a bromoacetyl group at the 3-position, a bulky tert-butyl substituent at the 5-position, and a methyl group at the 2-position. The bromoacetyl moiety introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for bioactive molecules.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

2-bromo-1-(5-tert-butyl-2-methylfuran-3-yl)ethanone

InChI

InChI=1S/C11H15BrO2/c1-7-8(9(13)6-12)5-10(14-7)11(2,3)4/h5H,6H2,1-4H3

InChI Key

WTTMNBYKCGRLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Bromoacetyl vs. Acetic Acid Derivatives

Compound of Interest : 3-(Bromoacetyl)-5-t-butyl-2-methyl-furan
Analogues :

  • 2-(5-Halo-1-benzofuran-2-yl) acetic acid derivatives (): These benzofuran-based compounds feature acetic acid substituents instead of bromoacetyl groups. The acetic acid moiety imparts hydrogen-bonding capacity and polarity, enhancing solubility in polar solvents. In contrast, the bromoacetyl group in the target compound increases electrophilicity, favoring nucleophilic substitution reactions (e.g., with amines or thiols) .
  • 3-Acetyl-2-methyl-1-benzofuran-5-yl 2-bromobenzoate (): This compound contains an acetyl group and a bromobenzoate ester. While the acetyl group is less reactive than bromoacetyl, the ester functionality introduces hydrolytic instability under basic conditions, unlike the more stable ketone in the target compound .

Heterocyclic Core: Furan vs. Thiophene

Compound of Interest: Furan core with bromoacetyl. Analogue: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (): Replacing the furan oxygen with sulfur (thiophene) alters electronic properties. Thiophenes are more aromatic and less prone to electrophilic substitution compared to furans.

Steric and Electronic Effects of Substituents

  • Methyl Group : The 2-methyl substituent in both the target compound and 5-methylfuran-3-thiol () provides moderate steric hindrance. However, the thiol group in the latter introduces nucleophilic reactivity absent in the target .
  • Brominated Aromatic Systems : 2-Bromo-5-[3-(bromomethyl)phenyl]furan () features dual bromine substituents, increasing molecular weight (318.6 g/mol vs. ~300 g/mol for the target) and reactivity for further functionalization .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-(Bromoacetyl)-5-t-butyl-2-methyl-furan and Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reactivity Highlights
3-(Bromoacetyl)-5-t-butyl-2-methyl-furan Furan Br-CO-, t-Bu, Me ~300 (estimated) Electrophilic bromoacetyl; steric hindrance
2-(5-Fluoro-1-benzofuran-2-yl) acetic acid () Benzofuran F, CH₂COOH ~210 Polar, H-bonding; bioactive potential
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide () Thiophene Br-CO-, Cl, SO₂NH₂ 318.6 Sulfonamide bioactivity; thiophene stability
2-Bromo-5-[3-(bromomethyl)phenyl]furan () Furan Br, Br-CH₂-C₆H₄ 318.6 Dual bromine sites for cross-coupling

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